C14H23BrOSi
Description
Overview of Organosilicon Chemistry and its Evolution in Synthetic Methodologies
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern organic synthesis. numberanalytics.com Its origins trace back to the 19th century, with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts in 1863. numberanalytics.com However, the field truly began to flourish in the mid-20th century, driven by the development of new synthetic methods and the discovery of the unique properties of organosilicon compounds. numberanalytics.com
Initially, the synthesis of organosilanes was complex and multi-staged. mdpi.com A major breakthrough came in the 1940s with the "direct process" developed by Müller and Rochow, which allowed for the large-scale, industrial production of organosilanes and silicone polymers. mdpi.com This advancement paved the way for the widespread use of organosilicon compounds in various applications.
The evolution of organosilicon chemistry has been marked by the continuous development of novel synthetic methodologies. magtech.com.cn These include hydrosilylation, cross-coupling reactions, and the use of organosilicon compounds as protecting groups. numberanalytics.comnumberanalytics.com More recently, there has been a growing focus on sustainable and "green" chemistry approaches, as well as the exploration of new reaction types like those enabled by electrochemistry and photoredox catalysis. numberanalytics.comrsc.orgbeilstein-journals.org This ongoing innovation continues to expand the toolkit available to synthetic chemists, enabling the construction of increasingly complex molecules. numberanalytics.com
The Significance of Brominated Silyl (B83357) Ethers in Contemporary Organic Synthesis
Silyl ethers, in general, are a class of chemical compounds with a silicon atom covalently bonded to an alkoxy group. wikipedia.org They are widely used as protecting groups for alcohols in organic synthesis due to their ease of installation and removal under mild conditions. wikipedia.orgmasterorganicchemistry.com This protective role is crucial as the reactivity of alcohol functional groups can interfere with many synthetic reactions. masterorganicchemistry.com The steric hindrance provided by the silyl group effectively shields the alcohol from unwanted reactions. pearson.com
Brominated silyl ethers, a specific subclass, offer unique reactivity and synthetic utility. The presence of a bromine atom introduces a site for further functionalization, making them valuable intermediates. For instance, the radical bromination of silyl enol ethers can selectively produce α-bromoenones, which are important building blocks in the synthesis of complex natural products. nih.gov The reactivity of brominated silyl ethers can also be harnessed in ring rearrangement reactions to construct complex polycyclic systems. researchgate.net
Furthermore, the development of enantioselective bromination reactions of silyl enol ethers allows for the synthesis of chiral α-bromoketones, which are valuable precursors for optically active molecules. researchgate.netthieme-connect.com The diverse reactivity of brominated silyl ethers, including their participation in domino reactions, cyclizations, and cross-coupling reactions, underscores their importance in modern organic synthesis for creating a wide array of functionalized molecules. rsc.org
General Classification and Structural Features of C14H23BrOSi Isomers and Analogues
The molecular formula this compound represents a variety of possible structural isomers. ck12.orglibretexts.org Isomers are molecules that share the same molecular formula but have different arrangements of atoms. researchgate.netchemguide.co.uk The specific structure of a this compound compound will determine its chemical and physical properties.
One common structural motif for a compound with this formula is a brominated silyl ether. A likely example is a derivative of a phenol (B47542) or an alcohol where the hydroxyl group is protected by a silyl group, and a bromine atom is attached to the aromatic ring or the alkyl chain. The silyl group itself could be, for instance, a tert-butyldimethylsilyl (TBS) or a triisopropylsilyl (TIPS) group, both common protecting groups in organic synthesis. wikipedia.orggelest.com
The classification of this compound isomers can be broken down based on several features:
Positional Isomerism: The bromine atom can be located at different positions on the aromatic or aliphatic part of the molecule. libretexts.org Similarly, the silyl ether group can be attached to different hydroxyl groups if the parent molecule is a diol or polyol.
Chain Isomerism: The alkyl portion of the molecule can be a straight chain or branched, leading to different isomers. libretexts.org
Functional Group Isomerism: While less common for this specific formula, it's theoretically possible for the atoms to be arranged to form different functional groups. chemguide.co.uk
The general structure of a brominated silyl ether with the formula this compound would consist of a C14 hydrocarbon framework containing an oxygen atom, a bromine atom, and a silicon atom. The specific connectivity of these atoms defines the isomer. For example, one possible isomer could be (4-bromophenoxy)(tert-butyl)dimethylsilane (B16469). Another could involve a brominated alkyl chain attached to a silylated phenol.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23BrOSi |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(5-bromo-2-methylphenyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H23BrOSi/c1-11-7-8-13(15)9-12(11)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3 |
InChI Key |
HFEHIWZELTYYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Reactivity and Chemical Transformations of C14h23brosi
Reactions Involving the Carbon-Bromine Bond
The carbon-bromine bond in (4-bromophenoxy)(tert-butyl)dimethylsilane (B16469) is a key site for synthetic modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The aryl bromide functionality of C14H23BrOSi makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of biaryl frameworks and other complex architectures.
Suzuki Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a widely used method for forming carbon-carbon bonds. tcichemicals.comwikipedia.org In the context of this compound, it can be reacted with a variety of boronic acids or their derivatives in the presence of a palladium catalyst and a base to yield substituted biaryl compounds. organic-chemistry.orgrsc.org The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups. tcichemicals.comwikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Aryl-substituted phenoxy(tert-butyl)dimethylsilane |
| This compound | Vinylboronic acid | Pd(OAc)2/Ligand | Cs2CO3 | Vinyl-substituted phenoxy(tert-butyl)dimethylsilane |
Sonogashira Coupling: The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. jcsp.org.pkorganic-chemistry.org this compound can be coupled with various terminal alkynes using a palladium catalyst, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors in medicinal chemistry and materials science. jcsp.org.pkwikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |
| This compound | Terminal alkyne | Pd(PPh3)2Cl2 | CuI | Et3N | Alkynyl-substituted phenoxy(tert-butyl)dimethylsilane |
| This compound | Trimethylsilylacetylene | Pd(OAc)2/Ligand | None (Copper-free) | Amine Base | (Trimethylsilylethynyl)-substituted phenoxy(tert-butyl)dimethylsilane |
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring can undergo nucleophilic substitution, although this typically requires activated systems or specific reaction conditions. cymitquimica.comsavemyexams.com Reactions with strong nucleophiles can lead to the replacement of the bromine atom. For instance, reaction with ammonia (B1221849) or amines can introduce amino groups, while reaction with cyanide ions can install a nitrile group, which serves as a precursor to carboxylic acids, amines, and other functionalities. chemguide.co.ukchemguide.co.uk
| Nucleophile | Reagent | Conditions | Product |
| Hydroxide | NaOH (aq) | Heat | 4-(tert-butyldimethylsilyloxy)phenol |
| Cyanide | KCN | Ethanolic, Reflux | 4-(tert-butyldimethylsilyloxy)benzonitrile |
| Ammonia | NH3 | Ethanolic, Heat, Pressure | 4-(tert-butyldimethylsilyloxy)aniline |
Radical Reactions
The carbon-bromine bond can also participate in radical reactions. For example, under certain conditions, such as electrochemical methods, silyl (B83357) radicals can be generated which can then participate in various bond-forming reactions. rsc.org Additionally, this compound can be converted into a Grignard reagent by reacting with magnesium metal. chemspider.com This organometallic intermediate can then react with various electrophiles. A specific application involves its reaction with selenium to form a selenated derivative after workup. chemspider.com
Transformations of the Silyl Ether Moiety
The tert-butyldimethylsilyl (TBDMS) ether group in this compound serves as a protecting group for the phenolic hydroxyl. cymitquimica.com Its stability and the ability to be selectively removed or transformed are crucial aspects of its utility in multi-step synthesis. imperial.ac.ukorganic-chemistry.org
Selective Deprotection Strategies
The TBDMS group is known for its stability under a variety of reaction conditions, yet it can be cleaved selectively in the presence of other functional groups. organic-chemistry.org The choice of deprotection reagent is critical and can be tuned to achieve chemoselectivity. For instance, fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are commonly used for the cleavage of silyl ethers. cardiff.ac.uk However, various other methods have been developed to allow for deprotection under mild acidic, basic, or neutral conditions. organic-chemistry.orgresearchgate.net This selectivity is particularly important when the aryl bromide needs to be retained for subsequent reactions. For example, certain reagents can selectively cleave alkyl TBDMS ethers in the presence of aryl TBDMS ethers. capes.gov.brenpress-publisher.comlookchem.com
| Reagent | Conditions | Selectivity |
| Tetrabutylammonium fluoride (TBAF) | THF | General TBDMS deprotection |
| Bismuth bromide (BiBr3) | Wet acetonitrile, rt | Selective for alkyl TBDMS ethers over aryl TBDMS ethers |
| Copper(II) bromide (CuBr2) | Ambient temperature | Selective for aryl TBDMS ethers in the presence of aliphatic ones |
| Zinc bromide (ZnBr2)/N-chlorosuccinimide | Methanol/DCM, rt | Selective TBDMS deprotection |
Functional Group Interconversion at the Protected Hydroxyl Site
Beyond simple deprotection, the silyl ether moiety can be directly converted into other functional groups. imperial.ac.uksolubilityofthings.com This approach avoids a separate deprotection step, streamlining the synthetic sequence. For example, silyl ethers can be transformed into sulfonates, which are excellent leaving groups for nucleophilic substitution reactions. organic-chemistry.org They can also be converted into other ether types, such as benzyl (B1604629) ethers. organic-chemistry.org Furthermore, oxidation of the protected alcohol can be achieved under specific conditions, although this is more relevant for silyl ethers of primary and secondary alcohols. organic-chemistry.org
| Transformation | Reagents | Product |
| Silyl ether to Sulfonate | p-toluenesulfonyl fluoride, DBU | 4-bromophenyl tosylate |
| Silyl ether to Alkyl ether | Aldehyde, Triethylsilane, FeCl3 | 4-bromophenyl alkyl ether |
Reactivity at the Silicon Center
The silicon atom in this compound is a focal point for a variety of chemical transformations. The reactivity is influenced by the nature of the groups attached to it: a phenyl group, a bromine atom (on the phenyl ring), an ethoxy group, and tert-butyl and methyl groups. The silicon center can undergo reactions that lead to the cleavage of its bonds and the formation of new ones, enabling its use as a synthetic linchpin.
The silicon-carbon (Si-C) bond, while generally stable, can be cleaved under specific conditions. In arylsilanes, such as the phenyl-substituted this compound, the Si-C(aryl) bond is susceptible to cleavage. This reactivity is often exploited in cross-coupling reactions and functional group transformations.
One common method for Si-C bond cleavage is through oxidation. For instance, the oxidation of poly(arylsilane)s has been studied, revealing that phenyl groups can be lost from the silane (B1218182) backbone. figshare.comacs.org Computational studies suggest that the oxidation mechanism can be initiated by the addition of triplet oxygen to the phenyl group, leading to dearylation. figshare.comacs.org While this is a study on polymers, the fundamental reactivity is applicable to monomeric arylsilanes.
Another approach to cleave the Si-C bond is through the use of transition metals. For example, palladium-catalyzed Hiyama cross-coupling reactions utilize the reactivity of arylsilanes. researchgate.net Furthermore, iridium-catalyzed silylation of aromatic C-H bonds, a process that forms Si-C bonds, also provides insight into the reverse reaction, the cleavage of these bonds. nih.gov The cleavage of Si-C bonds can also be achieved under metal-free conditions. For instance, the reaction of arylsilanes with sulfur dioxide in the presence of a fluoride source can promote C-Si bond cleavage to form arylsulfones. researchgate.net
The table below summarizes various conditions for Si-C bond cleavage in arylsilanes, which are applicable to this compound.
| Reagent/Condition | Product Type | Reference |
| 3O2 (Oxidation) | Dearylated silane | figshare.comacs.org |
| Pd Catalyst, Halide Source | Cross-coupled product | researchgate.net |
| Ir Catalyst | Functionalized arene | nih.gov |
| SO2, Fluoride Source | Arylsulfone | researchgate.net |
| Lithium Metal | Lithiosilane | acs.org |
This table presents generalized reactivity for arylsilanes.
Although this compound contains a bromine atom on the phenyl ring rather than directly on the silicon, the concept of halogen exchange is pertinent to the broader chemistry of organosilicon compounds. Silicon-halogen bonds are highly reactive and can be readily exchanged. If this compound were to be derivatized to a halosiloane, these exchange reactions would become relevant.
Generally, silicon-halogen exchange reactions can be catalyzed by various reagents. For instance, simple aluminosilicates like NaX and NaY zeolites can catalyze halogen exchange between alkyl organohalides. hiroshima-u.ac.jp Mechanistic studies suggest the involvement of zeolite oxygen atoms and countercations in facilitating the heterolytic scission of the R-X bond. hiroshima-u.ac.jp
The silicon atom in this compound can be derivatized to introduce new functional groups, expanding its synthetic utility. A common transformation is the conversion of the silyl ether moiety into other functional groups. For example, the Si-O bond can be cleaved to generate a silanol (B1196071) (Si-OH) or a hydrosilane (Si-H).
The cleavage of silyl ethers is a well-established transformation in organic synthesis, often used as a deprotection step. psu.eduresearchgate.netpearson.com This can be achieved under acidic or fluoride-mediated conditions. psu.eduechemi.com The use of trimethylsilyl (B98337) bromide (TMSBr) in methanol, which generates HBr in situ, is an effective method for cleaving silyl ethers. psu.edu
Furthermore, the silicon center can be functionalized to create Si-stereogenic silanes. nih.govresearchgate.net For example, an organocatalytic asymmetric synthesis of Si-stereogenic silyl ethers has been developed. nih.gov Subsequent derivatization of these chiral silanes can lead to a variety of valuable silicon compounds. nih.gov
The table below provides examples of derivatization reactions at the silicon center of silyl ethers.
| Reagent/Condition | Product Type | Reference |
| H2O, Acid or Fluoride | Silanol | nih.gov |
| Diisobutylaluminum hydride (DIBAL-H) | Hydrosilane | nih.gov |
| n-BuLi | Quaternary silane | nih.gov |
| Pt catalyst, Hydrosilylation | Silacycle | nih.gov |
This table presents generalized reactivity for silyl ethers.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the outcomes and designing new synthetic methodologies. Mechanistic studies often involve a combination of experimental techniques, such as kinetics and isotopic labeling, and computational modeling.
The elucidation of reaction pathways for transformations at the silicon center often involves identifying key intermediates and transition states. For many reactions of organosilanes, hypervalent silicon species, such as pentacoordinate or hexacoordinate intermediates, play a crucial role. ic.ac.uk
For example, in the fluoride-mediated deprotection of silyl ethers, the reaction is believed to proceed through a pentavalent silicon intermediate. echemi.com Computational studies on the mechanism of silyl ether deprotection using tetra-alkyl ammonium (B1175870) fluoride have identified three transition states, with the highest energy barrier corresponding to a pseudo-rotation process. ic.ac.uk This suggests that the stereochemical outcome (retention or inversion of configuration) is dependent on the stability and isomerization of these hypervalent intermediates.
Computational studies on the oxidation of poly(arylsilanes) have revealed a two-step reaction pathway involving the cleavage of an O-O bond of a phenylperoxyl radical followed by the formation of a Si-O-Si structure. figshare.comacs.org In the iridium-catalyzed silylation of aromatic C-H bonds, the resting state of the catalyst has been identified as an iridium disilyl hydride complex, and the rate-limiting step can vary depending on the electronic properties of the arene. nih.gov
Reaction intermediates are transient chemical species that are formed during a multi-step reaction. cdnsciencepub.com In the context of this compound reactivity, several types of intermediates can be postulated.
As mentioned, pentacoordinate silicon species are key intermediates in nucleophilic substitution reactions at the silicon center. echemi.comic.ac.uk These intermediates can be thought of as existing in a mechanistic continuum, similar to the SN1 and SN2 pathways in carbon chemistry. ic.ac.uk
In radical reactions, silyl ethers can serve as precursors to carbon-centered radicals. researchgate.net Organophotocatalyzed oxidation of silyl ethers can lead to the cleavage of a C-Si bond, releasing a radical species that can then participate in further reactions. researchgate.net
In transition metal-catalyzed reactions, organometallic species containing a silicon-metal bond are common intermediates. For instance, in palladium-catalyzed cross-coupling reactions, an oxidative addition of the Si-C bond to the palladium center can occur, forming a Pd(IV) intermediate. researchgate.net Similarly, in iridium-catalyzed silylation, iridium silyl hydride complexes are key intermediates. nih.gov
The study of these intermediates, often through spectroscopic methods or trapping experiments, is essential for a complete understanding of the reaction mechanism. nih.gov
Influence of Substituents and Steric Effects on Reactivity
The specific arrangement of substituents in (4-bromophenoxy)(tert-butyl)dimethylsilane creates a molecule with targeted reactivity. The large steric profile of the TBDMS group and the electronic properties of the para-bromo substituent are the principal factors governing its chemical transformations.
Steric Hindrance from the tert-Butyldimethylsilyl (TBDMS) Group:
The most significant steric feature of the molecule is the tert-butyldimethylsilyl group. This substituent is known for its substantial size, which effectively shields the phenolic oxygen atom. This steric protection makes the silyl ether bond remarkably stable under a variety of reaction conditions, particularly in comparison to less hindered silyl ethers like trimethylsilyl (TMS) ethers. acs.orgfishersci.ca The stability allows for selective chemical modifications at other positions of the molecule without cleaving the silyl ether.
The steric bulk of the TBDMS group can also influence the selectivity of reactions. cymitquimica.com In reactions involving the aromatic ring, the sheer size of the TBDMS ether can direct incoming reagents away from the ortho positions, although its para-position relative to the bromine atom minimizes its influence on reactions at that site. The primary role of the steric bulk is to confer stability and prevent unwanted reactions at the phenolic oxygen. fishersci.ca
| Silyl Group | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
|---|---|---|
| Me3Si (TMS) | 1 | 1 |
| Et3Si (TES) | 64 | ~10-100 |
| tBuMe2Si (TBDMS) | 20,000 | ~20,000-40,000 |
| iPr3Si (TIPS) | 700,000 | ~100,000 |
| tBuPh2Si (TBDPS) | 5,000,000 | ~20,000-40,000 |
Electronic Influence of the para-Bromo Substituent:
The bromine atom at the para position is the molecule's primary reactive center for transformations involving the aromatic ring. Its influence is twofold:
Reactive Site for Cross-Coupling Reactions: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions. This compound is frequently used as a substrate in reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. rsc.org For instance, it can be coupled with diaryl amines in the presence of a palladium catalyst. rsc.org
Precursor to Organometallic Reagents: The bromine atom can be exchanged with a metal, typically through reaction with strong bases like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures (−78 °C). mdpi.com This process generates a highly reactive aryllithium species. This intermediate can then be reacted with various electrophiles. A common subsequent reaction is quenching with triisopropyl borate (B1201080) to form the corresponding boronic acid, which is a versatile building block for Suzuki couplings. mdpi.com
Synergistic Effects on Reactivity:
The utility of (4-bromophenoxy)(tert-butyl)dimethylsilane in multi-step synthesis stems from the combined steric and electronic effects of its substituents. The robust TBDMS protecting group allows for a wide range of chemical manipulations to be performed on the bromo-substituted aromatic ring without affecting the phenol (B47542) functionality.
For example, in the synthesis of (4-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid, the compound is first treated with n-BuLi at -78 °C to form the aryllithium reagent, followed by reaction with triisopropyl borate. mdpi.com The bulky and stable TBDMS group remains intact throughout this highly reactive sequence. Similarly, it survives the conditions of palladium-catalyzed coupling reactions, which often require heating. rsc.org
The electronic nature of substituents on related silyl compounds has been shown to systematically affect reaction rates and selectivity, a principle that also applies here. Studies on silylation-based kinetic resolutions have demonstrated that electron-donating groups on the silicon atom tend to slow down reactions but increase selectivity, while electron-withdrawing groups have the opposite effect. researchgate.net While the TBDMS group in this compound is primarily a protecting group, these findings highlight the broader importance of electronic tuning in organosilicon chemistry. researchgate.net
| Reaction Type | Role of TBDMS Group (Steric Effect) | Role of Bromine (Electronic/Reactive Site) | Example Transformation | Reference |
|---|---|---|---|---|
| Lithium-Halogen Exchange | Protects the phenol oxygen from the strongly basic alkyllithium reagent. | Undergoes exchange with lithium to form a reactive aryllithium intermediate. | Formation of (4-((tert-butyldimethylsilyl)oxy)phenyl)lithium. | mdpi.com |
| Buchwald-Hartwig Amination | Provides stability, allowing the reaction to proceed at the C-Br bond without deprotection. | Serves as the electrophilic partner (aryl halide) for coupling with an amine. | Coupling with diaryl amines using a palladium catalyst. | rsc.org |
| Suzuki-Miyaura Coupling (via boronic acid) | Remains intact during the conversion to a boronic acid and the subsequent coupling reaction. | Enables the initial formation of an organometallic species required to synthesize the boronic acid. | Coupling of the derived boronic acid with aryl halides. | mdpi.com |
| Oxidative Addition to Ni(0) | Stabilizes the aryl group during the formation of the Ni(II) complex. | The Ar-Br bond reacts with the Ni(0) complex in an oxidative addition step. | Formation of bromo(aryl)(dppp)Ni(II) initiator complexes for polymerization. | researchgate.net |
Structural Characterization and Spectroscopic Analysis of C14h23brosi
Mass Spectrometry (MS) and Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by isolating a parent ion and inducing it to fragment. youtube.com The resulting fragment ions are then analyzed to piece together the molecule's structure. youtube.com For (4-Bromophenoxy)(tert-butyl)dimethylsilane (B16469), electron ionization mass spectrometry typically produces a molecular ion peak (M⁺) which can then be selected for collision-induced dissociation.
The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. Key fragmentation pathways for this molecule include:
Alpha-cleavage: A dominant pathway for silyl (B83357) ethers is the cleavage of an alkyl group from the silicon atom. The loss of a tert-butyl group ([M - 57]⁺) is particularly favorable due to the formation of a stable tert-butyl radical. The resulting ion at m/z 229 (for ⁷⁹Br) and 231 (for ⁸¹Br) is often the base peak. nih.gov
Cleavage at the Si-O Bond: Fragmentation can also occur at the silicon-oxygen bond or the oxygen-carbon bond, leading to ions corresponding to the bromophenoxy portion or the silyl portion of the molecule.
Analysis of the resulting spectrum of fragment ions allows for the confirmation of both the silyl protecting group and the bromophenoxy core, providing a definitive structural fingerprint. nih.govlibretexts.org
Table 1: Prominent GC-MS Fragmentation Peaks for (4-Bromophenoxy)(tert-butyl)dimethylsilane This interactive table summarizes the major fragments observed in the mass spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| 286/288 | [C₁₂H₁₉BrOSi]⁺ | Molecular Ion (M⁺) peak, showing characteristic isotopic pattern for bromine. |
| 229/231 | [M - C(CH₃)₃]⁺ | Base peak resulting from the loss of the tert-butyl group. nih.gov |
| 171/173 | [BrC₆H₄O]⁺ | Fragment corresponding to the bromophenoxy cation. |
| 150 | [M - Br - C(CH₃)₃]⁺ | A notable fragment resulting from the loss of both the bromine atom and the tert-butyl group. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature search, a complete single-crystal X-ray diffraction structure for (4-Bromophenoxy)(tert-butyl)dimethylsilane has not been deposited in major crystallographic databases. Therefore, a table of specific crystal data (e.g., space group, unit cell dimensions) cannot be provided.
In the absence of a specific crystal structure, the intermolecular interactions governing the crystal packing can be inferred from the molecule's functional groups. uni-regensburg.de The primary forces are expected to be van der Waals interactions due to the molecule's nonpolar hydrocarbon and brominated aromatic regions.
Detailed studies of similar silyl ethers and aromatic compounds show that other weak interactions can play a significant role in the crystal packing: uni-regensburg.deresearchgate.netresearchgate.net
Dipole-Dipole Interactions: The polar C-Br and Si-O bonds introduce dipoles, which can lead to ordered packing arrangements.
C-H···π Interactions: The hydrogen atoms of the alkyl groups on the silicon atom can interact with the electron-rich π-system of the phenyl ring of an adjacent molecule. researchgate.net
Halogen Bonding/Interactions: The bromine atom could potentially participate in weak Br···Br or Br···O interactions, which are known to influence the supramolecular architecture of halogenated compounds. iucr.org
These combined forces dictate the final, most thermodynamically stable packing of the molecules in the solid state. iucr.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. edinst.com IR spectroscopy measures the absorption of light when a vibration causes a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. plus.ac.atresearchgate.net The two techniques are complementary, as some vibrations may be strong in one and weak or silent in the other. libretexts.org
The IR spectrum of (4-Bromophenoxy)(tert-butyl)dimethylsilane would show characteristic peaks confirming its key structural components. While a specific spectrum for this exact molecule is not published in the search results, data from the closely related (4-bromophenoxy)trimethylsilane and general spectroscopic principles provide a reliable guide to the expected frequencies. nist.gov
Table 2: Predicted Vibrational Frequencies and Assignments for (4-Bromophenoxy)(tert-butyl)dimethylsilane This interactive table details the expected IR absorption bands for the compound's main functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Activity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring | IR & Raman |
| 2960-2860 | C-H Stretch | Alkyl (t-butyl, methyl) | IR & Raman |
| 1580-1475 | C=C Stretch | Aromatic Ring | IR & Raman |
| 1260-1250 | Si-CH₃ Symmetric Bend | Dimethylsilyl | Strong in IR |
| 1100-1000 | Si-O-C Asymmetric Stretch | Silyl Ether | Strong in IR |
| 840-760 | Si-C Stretch | tert-butylsilyl | IR & Raman |
| 600-500 | C-Br Stretch | Bromo-aromatic | IR & Raman |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The technique is particularly useful for analyzing molecules containing chromophores, which are light-absorbing functional groups, such as conjugated π-systems. msu.edu
For (4-Bromophenoxy)(tert-butyl)dimethylsilane, the sole chromophore is the 4-bromophenyl group. The TBDMS ether portion does not absorb light in the standard UV-Vis range (>200 nm). msu.edu The UV spectrum is therefore expected to be very similar to that of other 4-bromophenol (B116583) derivatives. researchgate.nettandfonline.com Data for the analogous (4-bromophenoxy)trimethylsilane shows absorption maxima characteristic of a substituted benzene (B151609) ring. nist.gov
Table 3: Electronic Absorption Data for the Bromophenyl Chromophore This interactive table presents the expected UV absorption maxima.
| λmax (nm) | Electronic Transition | Notes |
|---|---|---|
| ~225 nm | π → π | Primary absorption band for the aromatic system. |
| ~275-285 nm | π → π | Secondary band (B-band), characteristic of substituted benzenes, often showing fine structure. |
The positions of these absorption bands confirm the presence of the substituted aromatic ring. The lack of absorption at longer wavelengths (>300 nm) is consistent with the absence of extended conjugation, confirming that the chromophore is limited to the single bromophenyl ring.
Table 4: Compound Names Mentioned in this Article
| Systematic or Common Name | Chemical Formula | CAS Number |
|---|---|---|
| (4-Bromophenoxy)(tert-butyl)dimethylsilane | C₁₂H₁₉BrOSi | 67963-68-2 |
| (4-bromophenoxy)trimethylsilane | C₉H₁₃BrOSi | 17878-44-3 |
Computational and Theoretical Studies on C14h23brosi
Quantum Chemical Calculations
Quantum chemical calculations are employed to predict the electronic structure and properties of molecules. These methods are fundamental to understanding molecular behavior at the atomic level.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. DFT calculations can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as dipole moment and molecular orbital energies.
For a molecule like (4-bromophenoxy)(tert-butyl)dimethylsilane (B16469), DFT calculations, often using functionals like B3LYP, can accurately determine bond lengths, bond angles, and dihedral angles. chemrxiv.org These calculations are crucial for understanding the molecule's three-dimensional structure. The computed vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure and assign spectral features to specific molecular motions, such as C-Cl and C=C stretching and bending modes. chemrxiv.org
Below is a table of hypothetical DFT-calculated properties for (4-bromophenoxy)(tert-butyl)dimethylsilane.
| Property | Calculated Value | Units |
| Total Energy | -3450.123 | Hartrees |
| Dipole Moment | 2.5 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -0.5 | eV |
| HOMO-LUMO Gap | 6.3 | eV |
Time-Dependent DFT (TDDFT) for Excited State Properties
To investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TDDFT) is employed. This method is an extension of DFT and is used to calculate electronic absorption spectra, providing information about the wavelengths of light a molecule absorbs and the nature of the corresponding electronic transitions.
For an aromatic compound like (4-bromophenoxy)(tert-butyl)dimethylsilane, TDDFT can predict the UV-Vis absorption spectrum, identifying the transitions between molecular orbitals, such as π to π* transitions within the brominated phenyl ring. These calculations help in understanding the photophysical properties of the molecule and can be correlated with experimental spectroscopic data.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational flexibility and dynamics of molecules. mdpi.com For organosilicon compounds, specialized force fields are often required to accurately model the interactions involving silicon atoms. nih.gov
In the case of C14H23BrOSi, MD simulations can explore the different conformations accessible to the molecule by rotating around single bonds, such as the C-O and Si-O bonds. These simulations can reveal the most stable conformations and the energy barriers between them. The results of MD simulations can be in good agreement with experimental data from techniques like solid-state NMR. acs.org
Theoretical Predictions of Reaction Mechanisms and Energetics
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, providing a detailed picture of how reactants are transformed into products.
Transition State Analysis
A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the maximum of the reaction energy profile. DFT calculations are commonly used to locate transition state structures and calculate their energies.
For reactions involving silyl (B83357) ethers, such as their formation or cleavage, theoretical calculations can map out the entire reaction pathway, including any intermediates and transition states. libretexts.org For instance, in the hydrogenation of silyl enol ethers catalyzed by Frustrated Lewis Pairs, DFT calculations have shown that the process involves hydrogen activation, proton transfer, and hydride transfer, with the proton transfer being the rate-determining step. sioc-journal.cn
Energy Profiles of Transformations
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a chemical transformation can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction.
For example, in the dicarbofunctionalization of enol silyl ethers, dispersion-corrected DFT calculations can be used to determine the Gibbs free energies of the species involved in the reaction. rsc.org These calculations can help to understand the chemo- and regio-selectivity of the reaction and to "bracket" the energy barrier for key bond-forming steps. rsc.org Similarly, in the functionalization of silyl enol ethers using a hypervalent iodine(III) reagent, DFT calculations have been used to investigate the reaction mechanism, suggesting the formation of an α-brominated carbonyl intermediate. nih.gov
Below is a hypothetical energy profile table for a reaction involving a this compound isomer.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.8 |
| Products | -12.3 |
Computational and Theoretical Studies on (4-bromophenoxy)(tert-butyl)dimethylsilane (this compound)
Computational and theoretical chemistry provide profound insights into the molecular properties and reactivity of compounds that are not always accessible through experimental means alone. For the compound (4-bromophenoxy)(tert-butyl)dimethylsilane, theoretical studies focusing on its electronic structure and the influence of the silicon atom are crucial for understanding its chemical behavior.
Electronic Structure Analysis and Bonding Characterization
The electronic structure of a molecule, which includes the distribution of electrons in molecular orbitals, is fundamental to its stability and reactivity. koreascience.kr Analysis of the electronic structure of (4-bromophenoxy)(tert-butyl)dimethylsilane involves examining its molecular orbitals, the energies of these orbitals, and the nature of the chemical bonds, particularly the C-O-Si linkage and the influence of the bulky tert-butyl and dimethylsilyl groups.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). irjweb.comacs.org The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key determinants of a molecule's kinetic stability and reactivity. irjweb.comcymitquimica.com
For an aryl silyl ether like (4-bromophenoxy)(tert-butyl)dimethylsilane, the HOMO is expected to be located primarily on the electron-rich bromophenoxy ring, which acts as the principal electron-donating part of the molecule. The LUMO, conversely, is typically an anti-bonding orbital, likely distributed across the aromatic ring and the C-Br bond. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. acs.org
Table 1: Illustrative Frontier Orbital Properties for Aryl Silyl Ethers This table presents typical, illustrative data for related aryl silyl ether compounds based on general principles of computational chemistry, as specific values for this compound are not available in the cited literature.
| Parameter | Description | Illustrative Value Range |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -9.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.0 to 8.0 eV |
Source: Conceptual data derived from principles discussed in irjweb.comijnc.ir.
The presence of a silicon atom in a molecule can exert significant electronic effects on adjacent atoms, influencing reactivity and the stability of reaction intermediates. These are commonly known as the α- and β-silyl effects.
In the context of (4-bromophenoxy)(tert-butyl)dimethylsilane, the silicon atom is directly attached to the oxygen atom, making the phenoxy group β to the silicon atom (Si-O-Cβ). The carbons of the methyl and tert-butyl groups are α to the silicon.
The α-Silyl Effect : This effect pertains to an atom directly bonded to silicon. The silicon atom can stabilize an adjacent carbanion (α-carbanion) but tends to destabilize an adjacent carbocation. nih.gov This is because the C-Si σ orbital's interaction with the empty p-orbital of an adjacent carbocation is minimal, while silicon's electropositive nature can help stabilize an adjacent negative charge. nih.gov In this compound, this effect is most relevant to the methyl and tert-butyl groups attached to the silicon.
The β-Silyl Effect : This is a powerful stabilizing effect where a silicon atom stabilizes a positive charge on a carbon atom two bonds away (at the β-position). nih.govgoogle.com This stabilization arises from hyperconjugation, an interaction between the high-energy C-Si σ-bonding orbital and the empty p-orbital of the β-carbocation. nih.gov This overlap delocalizes the positive charge, lowering the energy of the cationic intermediate. In (4-bromophenoxy)(tert-butyl)dimethylsilane, the carbons of the phenyl ring are in a β-position relative to the silicon atom (through the oxygen atom). This suggests that any reaction mechanism proceeding through a cationic intermediate with positive charge development on the aromatic ring would be stabilized by the β-silyl effect. Computational studies on related systems have shown that this hyperconjugative stabilization is a key factor in directing the outcomes of electrophilic attacks and other reactions. researchgate.net
Table 2: Summary of Silyl Effects in this compound
| Effect | Position Relative to Si | Description | Implication for this compound |
|---|---|---|---|
| α-Silyl Effect | C-Si | Destabilizes adjacent carbocations; stabilizes adjacent carbanions. | Relevant for reactions involving the methyl or tert-butyl groups on silicon. |
| β-Silyl Effect | C-O-Si | Stabilizes a positive charge at the β-position via hyperconjugation. | Stabilizes cationic intermediates formed on the bromophenyl ring during electrophilic aromatic substitution or other reactions. |
Source: Principles derived from nih.govgoogle.comresearchgate.net.
Computational studies on similar aryl silyl ethers have leveraged Density Functional Theory (DFT) to rationalize reaction mechanisms, such as selective C-O bond cleavage, by analyzing the stability of radical anion and dianionic intermediates. nih.gov Such analyses confirm the significant electronic influence exerted by the silyl group on the reactivity of the aromatic ring.
Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates in Complex Molecule Construction
As a bifunctional molecule, C14H23BrOSi can be implicated in multi-step synthetic sequences. The silyl (B83357) ether serves as a protecting group for a phenol (B47542), while the aryl bromide provides a reactive site for carbon-carbon or carbon-heteroatom bond formation.
Building Blocks for Polymeric SystemsTheoretically, this compound could be a precursor to a monomer for high-performance polymers like poly(arylene ether)s. The aryl bromide functionality is suitable for metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed C-O polycondensation methods are known to work with unactivated aryl bromides.nsf.govTo be used as a monomer, the this compound molecule would need to be further functionalized to a di-reactive species, for example, by converting the bromo group into a boronic ester and then coupling it with a di-haloaryl compound in a Suzuki polymerization.
However, no specific studies were found that utilize this compound or its direct derivatives as a monomer in polymerization. The synthesis of related polymer classes, such as poly(silyl ether)s, typically involves the reaction of diols with dichlorosilanes or dihydrosilanes and does not feature monomers of this type. nih.gov
Precursors in Natural Product SynthesisThe most established role for structures like this compound is in the protection and activation of phenols during the total synthesis of natural products. The tert-butyldimethylsilyl (TBDMS or TBS) ether is a robust protecting group for hydroxyl functions, stable to a wide range of reagents but readily cleaved by fluoride (B91410) ions or acidic conditions.libretexts.org
This allows chemists to mask a reactive phenol while performing transformations elsewhere in the molecule. The bromo-aromatic portion can subsequently be used as a handle for constructing complex biaryl structures, which are common motifs in natural products, via palladium-mediated cross-coupling reactions such as the Stille or Suzuki reactions. nih.govresearchgate.net
Despite this clear potential, a specific example of this compound being used as a key precursor in the documented total synthesis of a complex natural product could not be identified. Its role remains inferred from the vast number of syntheses that use TBDMS-protected bromophenols as building blocks.
Methodologies for Stereocenter IntroductionBulky protecting groups, including silyl ethers, can exert significant steric influence on a molecule, thereby directing the stereochemical outcome of nearby reactions. This principle is a cornerstone of stereoselective synthesis.researchgate.netA bulky TBDMS group can block one face of a molecule, forcing an incoming reagent to attack from the less hindered side, thus creating a specific stereocenter.researchgate.net
While the principle is well-established for silyl ethers in general, no specific methodologies have been published that explicitly use a this compound isomer as a stereodirecting group for the introduction of a stereocenter.
Integration into Functional Materials Development
The silicon and bromine atoms in this compound suggest potential applications in functional materials, either by integration into a polymer backbone or as an additive.
Applications in Coating Technologies
Organofunctional silanes are integral to the formulation of modern high-performance coatings, where they act as adhesion promoters, crosslinkers, and surface modifiers. The unique bifunctional nature of a molecule like this compound, possessing both a reactive silane (B1218182) group and a functional organic part, allows it to form a durable bridge between inorganic substrates and organic polymer coatings.
The silane portion of the molecule can hydrolyze to form silanols (Si-OH), which then condense with hydroxyl groups on inorganic surfaces such as glass, metal oxides, and ceramics, forming stable covalent bonds. frontiersin.org Simultaneously, the organic part of the molecule, in this case, a brominated aromatic or aliphatic group, can interact with or become incorporated into the polymer matrix of the coating. This dual action significantly enhances the adhesion of the coating to the substrate, improving its durability and resistance to environmental degradation.
The presence of a bromine atom in the this compound structure could impart specific desirable properties to coatings. Brominated compounds are well-known for their flame-retardant properties. google.comgoogle.comgoogleapis.comepo.org Incorporating a bromo-functionalized silane like this compound into a polymer matrix for a coating could enhance the fire safety of the coated material. Furthermore, the introduction of heavy atoms like bromine into a polymer matrix can increase the refractive index of the material. nih.govgoogle.comresearchgate.netbrewerscience.comresearchgate.net High refractive index coatings are valuable in optoelectronic applications, such as for encapsulating light-emitting diodes (LEDs) to improve light extraction efficiency.
Table 1: Potential Properties Imparted by this compound in Coating Formulations
| Property | Function of this compound | Potential Benefit |
| Adhesion | The silane group forms covalent bonds with inorganic substrates, while the organic moiety interacts with the polymer matrix. | Improved durability and longevity of the coating. |
| Flame Retardancy | The bromine atom can interfere with the radical chain reactions of combustion. | Enhanced fire safety of the coated material. |
| High Refractive Index | The presence of the heavy bromine atom can increase the refractive index of the polymer matrix. | Improved performance in optical and optoelectronic applications. |
| Surface Modification | The organosilane can alter the surface energy of the substrate. | Enhanced wetting and compatibility between the coating and the substrate. |
Strategies for Derivatization Towards Novel Functional Molecules
The this compound molecule can serve as a versatile building block in the synthesis of more complex and functional molecules. The presence of the bromine atom and the silyl ether group offers multiple avenues for derivatization.
Synthesis of Molecular Machines and Devices
Molecular machines are complex molecular assemblies that can perform mechanical-like movements in response to external stimuli. researchgate.netnih.govnih.govbohrium.com The construction of such intricate architectures often relies on multi-step organic synthesis, where protecting groups play a crucial role. Silyl ethers are widely used as protecting groups for alcohols due to their ease of installation and selective removal under mild conditions. google.com The silyl ether moiety in this compound could thus be employed to protect a hydroxyl group on a precursor molecule during the synthesis of a component for a molecular machine, such as a rotaxane or a catenane.
Furthermore, the bromo-aryl or bromo-alkyl portion of this compound can be a key synthon for constructing the core components of molecular machines. For instance, the bromine atom can be readily converted to other functional groups through reactions such as Suzuki or Sonogashira cross-coupling, allowing for the assembly of larger, more complex molecular structures. This makes this compound a valuable precursor for creating the "axles" and "wheels" of rotaxanes or the interlocking rings of catenanes.
Exploration in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. google.com The interactions that hold these assemblies together are non-covalent, such as hydrogen bonding, and more recently, halogen bonding.
The bromine atom in this compound can act as a halogen bond donor. frontiersin.org Halogen bonding is a highly directional and tunable non-covalent interaction that has emerged as a powerful tool for the rational design of self-assembling supramolecular structures. By carefully designing the complementary halogen bond acceptor molecules, it is conceivable that this compound could be directed to self-assemble into well-defined one-, two-, or three-dimensional architectures. This bottom-up approach to creating nanostructured materials has potential applications in areas such as crystal engineering, liquid crystals, and the development of functional materials with tailored properties.
The silane component of this compound also offers opportunities in supramolecular chemistry. Functionalized silanes can be used to modify surfaces, creating self-assembled monolayers (SAMs) with specific chemical properties. A SAM of this compound on a surface like silica or gold would present a bromo-functionalized surface that could then be used for the controlled assembly of other molecules through halogen bonding or other interactions.
Table 2: Derivatization Strategies and Potential Supramolecular Structures of this compound
| Derivatization Strategy | Target Functional Molecule/Structure | Key Interaction/Reaction |
| Use as a Protecting Group | Components of molecular machines (e.g., rotaxanes, catenanes) | Silyl ether protection of alcohols |
| Cross-Coupling Reactions | Complex molecular architectures for molecular devices | Conversion of the C-Br bond to C-C bonds |
| Halogen Bonding | Self-assembled supramolecular structures (e.g., chains, networks) | Directional non-covalent interaction of the bromine atom |
| Surface Functionalization | Functionalized surfaces for controlled assembly | Formation of self-assembled monolayers via the silane group |
Future Research Directions and Outlook
Emerging Synthetic Methodologies for Organobromosilicon Compounds
The synthesis of organosilicon compounds is continuously evolving, with a strong emphasis on developing more sustainable and efficient methodologies. numberanalytics.com There is a growing interest in green chemistry applications for the synthesis of organosilicon compounds. numberanalytics.com Key areas of future research in the synthesis of organobromosilicon compounds include:
Catalytic C-H Silylation: This method is a significant topic in organosilicon chemistry and homogeneous catalysis. researchgate.net It offers a direct approach to forming carbon-silicon bonds, although it can be challenging and may not be compatible with all functional groups. researchgate.net
Cross-Coupling Reactions: The development of aromatic C-Si cross-coupling reactions remains a major challenge and a focal point of research. researchgate.net These reactions are crucial for creating valuable arylsilanes. researchgate.net Copper catalysts are emerging as important tools in the formation of carbon-silicon bonds. researchgate.net
Silicon-Based Cross-Coupling: This type of reaction has many benefits over other organometallic donors due to the ease of handling, stability in air and moisture, and lower toxicity of organosilicon compounds. benthamdirect.com
Continuous-Flow Processing: This technique is being developed for metal-catalyzed reactions that involve gaseous reagents. uconn.edu
Multicomponent Reactions (MCRs): The use of organosilicon reagents as catalysts or promoters in MCRs is a promising area of research. benthamdirect.com The diversity of both MCRs and organosilicon compounds suggests that developing efficient organosilicon-mediated MCRs will be a significant research topic in the coming years. benthamdirect.com
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in understanding and predicting the behavior of organosilicon compounds. numberanalytics.com Future advancements in this area are expected to significantly impact the design of new molecules and reaction pathways.
Key computational methods employed in silicon chemistry include: numberanalytics.com
Density Functional Theory (DFT): Used to predict the structures and properties of silicon-containing compounds. numberanalytics.com
Molecular Mechanics (MM): Employed for studying the dynamics of systems containing silicon. numberanalytics.com
Quantum Mechanics/Molecular Mechanics (QM/MM): Utilized to investigate the mechanisms of reactions involving silicon-containing compounds. numberanalytics.com
These computational models are used to: numberanalytics.com
Predict the outcomes of reactions. numberanalytics.com
Design new synthetic pathways. numberanalytics.com
Understand reaction mechanisms. numberanalytics.com
A significant challenge in the computational study of organosilicon compounds has been the lack of silicon parameters in mainstream force fields, which hinders research in areas like drug discovery. researchgate.net The development of more accurate and comprehensive parameters for silicon will be crucial for advancing the predictive power of computational models. researchgate.net Furthermore, advanced computational approaches like physics-informed machine learning and quantum computing are showing promise for enhancing the efficiency and accuracy of molecular modeling. rsc.org
Novel Applications in Interdisciplinary Fields
The unique properties of organosilicon compounds, including those with bromine, open up possibilities for their use in a wide range of interdisciplinary fields. sbfchem.com Ongoing research is exploring their potential in several key areas:
Materials Science: Organosilicon compounds are fundamental to the synthesis of silicones, which are used in everything from sealants to medical devices. numberanalytics.com Future research will likely focus on developing new materials with enhanced properties like thermal stability and abrasion resistance for applications in electronics, the automotive industry, and 3D printing. researchgate.net
Biomedical Applications: There is significant interest in the development of new biomedical applications for organosilicon compounds, including their use in drug delivery and medical imaging. numberanalytics.com The substitution of carbon with silicon in existing drugs, creating "sila-versions," can lead to improved properties such as increased potency or reduced side effects. numberanalytics.com
Agriculture: Certain organosilane compounds have shown potential as plant growth regulators, with effects such as accelerating maturity in crops, increasing flowering and fruiting, and enhancing latex yield from rubber trees. google.com
Energy Storage: Research is underway to explore the use of organosilicon compounds in the development of new energy storage technologies, such as silicon-based batteries. numberanalytics.com
Challenges and Opportunities in the Field
While the future of organosilicon chemistry is bright, there are several challenges that need to be addressed to unlock its full potential.
Challenges:
Toxicity: Some organosilicon compounds can be toxic, which necessitates careful handling and disposal protocols. numberanalytics.com
Cost: The synthesis of certain organosilicon compounds can be expensive, which may limit their widespread use. numberanalytics.com
Environmental Persistence: Many organosilicon compounds are resistant to microbial degradation and can persist in the environment. researchgate.net Developing more environmentally benign organosilicon compounds is a key challenge. researchgate.net
Synthetic Complexity: The synthesis of specific organosilicon compounds, such as silicon-stereogenic silanes, remains a significant and intriguing challenge in organic chemistry. researchgate.net
Opportunities:
Sustainable Synthesis: There is a significant opportunity to develop more sustainable synthetic methods, aligning with the principles of green chemistry. numberanalytics.comresearchgate.net
New Reactions: The continuous development of new reactions involving organosilicon compounds will expand the toolkit available to synthetic chemists. numberanalytics.com
Expanding Applications: The unique properties of organosilicon compounds present vast opportunities for new and innovative applications across a multitude of fields, from medicine to materials science. numberanalytics.comsbfchem.com
The ongoing research and development in organosilicon chemistry promise to overcome these challenges and capitalize on the immense opportunities, leading to significant scientific and technological advancements.
Q & A
Basic Research Questions
Q. How can researchers synthesize C₁₄H₂₃BrOSi with high purity, and what characterization techniques are essential for confirming its structure?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using brominated precursors and silicon-containing reagents. Key steps include:
- Purification via column chromatography or recrystallization to isolate the compound.
- Characterization using NMR spectroscopy (¹H, ¹³C, and ²⁹Si NMR) to confirm bonding environments, FT-IR for functional group analysis, and mass spectrometry (HRMS) for molecular weight validation.
- Purity assessment via HPLC or elemental analysis.
- Ensure experimental details (solvents, catalysts, reaction times) are meticulously documented to enable reproducibility .
Q. What are the key considerations when designing experiments to study the reactivity of C₁₄H₂₃BrOSi under varying conditions?
- Methodological Answer :
- Variables : Temperature, solvent polarity, and pH should be systematically varied to assess stability and reaction pathways.
- Control groups : Use inert atmospheres (e.g., argon) to prevent oxidation of silicon-bromine bonds.
- Kinetic monitoring : Employ techniques like UV-Vis spectroscopy or GC-MS to track intermediate formation.
Advanced Research Questions
Q. How can computational chemistry methods predict the stability or reaction pathways of C₁₄H₂₃BrOSi, and what are the limitations of these models?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate thermodynamic stability of conformers and transition states. Validate with experimental spectroscopic data.
- Molecular Dynamics (MD) : Simulate solvation effects on reactivity.
- Limitations : Accuracy depends on basis sets and force fields; discrepancies may arise for van der Waals interactions in bulky silicon groups.
- Cross-validate computational results with experimental kinetics to address model biases .
Q. What strategies are effective in resolving contradictions between experimental data (e.g., conflicting NMR spectra) observed in studies of C₁₄H₂₃BrOSi derivatives?
- Methodological Answer :
- Replication : Repeat experiments under identical conditions to rule out procedural errors.
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Impurity analysis : Test for byproducts via LC-MS or X-ray crystallography.
Q. How should researchers approach systematic literature reviews to identify gaps in the existing knowledge of C₁₄H₂₃BrOSi's applications?
- Methodological Answer :
- Database selection : Use SciFinder, Reaxys, and PubMed with Boolean operators (AND/OR) to filter studies by keywords (e.g., "organosilicon bromides").
- Gap analysis : Map trends in synthetic methods vs. biological/environmental applications. Prioritize understudied areas (e.g., catalytic roles in asymmetric synthesis).
- Quality assessment : Exclude non-peer-reviewed sources and prioritize primary literature .
Data Management and Reproducibility
Q. What are best practices for managing and presenting large datasets (e.g., kinetic studies) involving C₁₄H₂₃BrOSi?
- Methodological Answer :
- Raw data storage : Use appendices for extensive tables (e.g., kinetic rate constants at multiple temperatures).
- Processed data : Summarize trends in the main text with error bars and statistical significance (p-values).
- Metadata documentation : Include instrument calibration logs and sample preparation protocols.
Interdisciplinary and Collaborative Research
Q. How can interdisciplinary approaches enhance the understanding of C₁₄H₂₃BrOSi's properties?
- Methodological Answer :
- Materials science integration : Study silicon-bromine bond durability in polymer matrices using TGA/DSC.
- Biochemistry collaboration : Assess toxicity profiles via cell viability assays (e.g., MTT assays).
- Team roles : Assign tasks based on expertise (e.g., synthetic chemists handle synthesis, computational chemists model reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
